N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide
Description
This compound features a complex structure with dual fluorinated aromatic rings, a dimethylamino group, a pyridinylamino-methyl linker, and a formamide moiety. The presence of multiple fluorine atoms and nitrogen-containing groups may enhance binding affinity, metabolic stability, and selectivity compared to non-fluorinated analogs .
Properties
CAS No. |
333725-83-0 |
|---|---|
Molecular Formula |
C22H22F2N4O |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-[[2-(dimethylamino)-5-fluorophenyl]-(pyridin-2-ylamino)methyl]-4-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C22H22F2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26) |
InChI Key |
UMJJANXHVRNDED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C(C2=C(C=CC(=C2)F)N(C)C=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related compounds from the literature:
Key Comparisons
Fluorine Substitution: The target compound’s dual fluorophenyl groups contrast with mono-fluorinated analogs (e.g., ). Fluorine’s electronegativity may enhance dipole interactions and reduce metabolic degradation, as seen in N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide . Trifluoromethyl groups (e.g., ) increase lipophilicity but may reduce solubility compared to the target’s fluorophenyl groups.
Amino and Heterocyclic Moieties: The pyridinylamino-methyl linker is distinct from morpholino () or pyrrole () groups in similar compounds. Pyridine’s basicity could improve solubility and target engagement. Dimethylamino groups (shared with ) may facilitate hydrogen bonding and cation-π interactions, critical for receptor binding.
Formamide Functionality :
- The formamide group is less common in cited analogs but is present in N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide . Formamide’s planar structure may promote interactions with enzyme active sites.
Biological Activity: While direct data on the target compound is unavailable, fluorinated pyrimidines (e.g., ) and pyridines (e.g., ) often exhibit enzyme inhibition (e.g., COX, iNOS ). The target’s dual fluorine atoms could amplify such effects.
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